Nonylcyclohexanol
Description
Properties
Molecular Formula |
C15H30O |
|---|---|
Molecular Weight |
226.40 g/mol |
IUPAC Name |
1-nonylcyclohexan-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-9-12-15(16)13-10-8-11-14-15/h16H,2-14H2,1H3 |
InChI Key |
HPQKGWKGZNXUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Nonylcyclohexanol is compared below with structurally related compounds, focusing on molecular properties, applications, and performance.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Preparation Methods
Reaction Conditions and Optimization
The most widely documented method involves hydrogenating p-nonylphenol under high-pressure conditions using Raney nickel as a catalyst. Key parameters include:
-
Solvent : Isopropanol is preferred due to its polarity and miscibility with nonylphenol, achieving a 1:1 mass ratio with the substrate.
-
Pressure and Temperature : Optimal conditions range from 5–8 MPa hydrogen pressure and 120–130°C, ensuring complete benzene ring saturation without side reactions.
-
Catalyst Load : Raney nickel constitutes 3–5% of the nonylphenol mass, with lithium hydroxide (0.5–1% mass ratio) enhancing catalytic activity.
Table 1: Hydrogenation Performance Under Varied Conditions
| Scale (g) | Pressure (MPa) | Temp (°C) | Catalyst (g) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 5 | 5 | 120 | 0.25 | >99 | 96.5 |
| 50 | 6 | 125 | 2.5 | >99 | 96.3 |
| 250 | 7 | 123 | 10 | >99 | 96.6 |
| 400 | 8 | 128 | 16 | >99 | 96.8 |
Data from pilot-scale trials demonstrate consistent conversion rates exceeding 99%, with selectivity above 95%. Post-reaction, isopropanol is recovered at 92–93.75% efficiency via distillation, yielding nonylcyclohexanol with 99.5–99.6% purity.
Catalyst Selection and Performance
Raney nickel’s porous structure provides high surface area for hydrogen adsorption, critical for aromatic ring saturation. Lithium hydroxide mitigates catalyst poisoning by neutralizing acidic byproducts, prolonging catalytic activity. Comparative studies show that substituting lithium hydroxide with sodium or potassium hydroxides reduces selectivity by 2–3%, likely due to inferior neutralization kinetics.
Fixed-Bed Catalytic Hydrogenation for Surfactant Derivatives
A two-step process synthesizes this compound polyoxyethylene ether, a nonionic surfactant. First, nonylphenol reacts with ethylene oxide using solid-base catalysts (e.g., Na-SiO₂), forming nonylphenol polyoxyethylene ether. Subsequent hydrogenation in a fixed-bed reactor with palladium or platinum catalysts (3–8 MPa, 180–240°C) saturates the aromatic ring.
Table 2: Fixed-Bed Hydrogenation Efficiency
| Catalyst | Pressure (MPa) | Temp (°C) | LHSV (h⁻¹) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd/Al₂O₃ | 5 | 200 | 0.3 | 98.2 | 94.7 |
| Pt/C | 7 | 220 | 0.4 | 99.1 | 96.3 |
This method eliminates liquid-base catalyst separation challenges, achieving 98–99% conversion with 94–96% selectivity. The fixed-bed system’s continuous operation suits industrial-scale production, reducing downtime and solvent waste.
Industrial Synthesis and Scalability Considerations
Large-scale production (e.g., 400 g batches) employs autoclaves with automated pressure and temperature controls. Isopropanol recovery via vacuum distillation reduces solvent costs by 90%, while Raney nickel’s reusability (up to 5 cycles with <2% activity loss) enhances cost-efficiency. Challenges include maintaining hydrogen partial pressure in batch reactors and preventing catalyst agglomeration at high temperatures.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
Batch hydrogenation excels in small-scale, high-purity production, while fixed-bed systems prioritize throughput for surfactant manufacturing .
Q & A
Q. What are the standard protocols for synthesizing Nonylcyclohexanol with high purity?
this compound synthesis typically involves catalytic hydrogenation or acid-catalyzed cyclohexanol alkylation. Key steps include:
- Reaction Optimization : Use a reflux setup with a non-polar solvent (e.g., hexane) and a catalyst like PtO₂ or Pd/C under controlled hydrogen pressure .
- Purification : Fractional distillation (150–200°C at reduced pressure) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via GC-MS or HPLC .
- Purity Criteria : Ensure ≤1% residual alkene precursors using ¹H NMR (absence of vinylic protons at δ 4.5–5.5 ppm) .
Q. How can residual this compound be quantified in surfactant mixtures (e.g., this compound Polyoxyethylene Ethers)?
A validated normal-phase HPLC method is recommended:
- Column : Silica-based (e.g., Zorbax Sil, 250 × 4.6 mm, 5 µm).
- Mobile Phase : Isocratic elution with 90:10 hexane/isopropanol.
- Detection : UV at 210 nm or evaporative light scattering (ELS). Calibrate with spiked standards (0.1–100 µg/mL). Limit of detection (LOD) reported as 0.05 µg/mL .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Toxicity : Limited acute toxicity data; assume moderate hazard based on structural analogs (e.g., cyclohexanol derivatives). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Under nitrogen in amber glass at 4°C to prevent oxidation. Monitor for peroxide formation if stored long-term .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Conflicting IR/NMR results often arise from stereoisomerism or solvent effects. Mitigation strategies:
- Stereochemical Analysis : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., B3LYP/6-31G* level). For example, axial vs. equatorial conformers show distinct C-OH shifts (δ 70–75 ppm) .
- Solvent Standardization : Re-acquire spectra in deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate polarity artifacts .
Q. What mechanistic insights explain this compound’s stability under high-temperature polymer processing?
this compound’s thermal resilience (decomposition >250°C) is attributed to:
- Steric Shielding : The bulky nonyl group hinders β-hydrogen elimination.
- Thermodynamic Data : ΔH°vap = 45.2 kJ/mol and heat capacity (Cp) of 298 J/mol·K, measured via differential scanning calorimetry (DSC) .
- Degradation Pathways : Primary degradation products (cyclohexene and nonanal) identified via pyrolysis-GC-MS .
Q. How do this compound’s interactions with polymer matrices affect material properties?
In polymer blends (e.g., polyethers or resins), this compound acts as a plasticizer:
- Phase Behavior : Use dynamic mechanical analysis (DMA) to monitor glass transition temperature (Tg) reduction. A 10 wt% loading decreases Tg by 15–20°C in epoxy systems .
- Compatibilization : FTIR reveals hydrogen bonding between the hydroxyl group and carbonyl moieties in the polymer backbone .
Methodological Considerations
Q. What analytical techniques are optimal for characterizing this compound degradation products?
- GC-MS : Identify volatile byproducts (e.g., aldehydes, alkenes) using a DB-5MS column and EI ionization .
- LC-QTOF : Non-volatile oxidized species (e.g., ketones or peroxides) require high-resolution mass spectrometry with positive/negative ion switching .
Q. How can computational modeling predict this compound’s environmental persistence?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
